molecular formula C21H26N2O4S B2369590 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922098-20-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Katalognummer: B2369590
CAS-Nummer: 922098-20-2
Molekulargewicht: 402.51
InChI-Schlüssel: PCLBMPSXIRDENA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates an oxygen atom and a nitrogen atom, with substituents including 5-ethyl, 3,3-dimethyl, and 4-oxo groups. The 8-position of the benzoxazepine ring is functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) moiety.

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-23-18-11-10-17(12-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLBMPSXIRDENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structural representation includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases involved in inflammatory pathways. For example, it has shown promising results in inhibiting RIPK1 kinase, which plays a role in necroptosis and inflammatory responses .
  • Anti-inflammatory Properties : In clinical trials, derivatives of this compound have been tested for their efficacy in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .
  • Solubility and Lipophilicity : The compound has favorable solubility (approximately 450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are advantageous for bioavailability and therapeutic application .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Case Study on Ulcerative Colitis : In a phase II clinical trial (NCT02903966), the compound demonstrated effectiveness in reducing symptoms associated with ulcerative colitis by targeting inflammatory pathways .
  • Kinase Selectivity : A study involving a kinase panel showed that the compound selectively inhibits RIPK1 over numerous other kinases, suggesting a targeted approach to managing inflammation without broad-spectrum side effects .

Comparative Efficacy

The following table summarizes the IC50 values of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide against various targets:

TargetIC50 Value (nM)
RIPK11.0
Other Kinases (selective panel)>406

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The benzo[b][1,4]oxazepine scaffold shares structural similarities with benzo[e][1,4]oxazepine derivatives, which differ in the position of the oxygen and nitrogen atoms within the fused ring system. Below is a detailed comparison with analogous compounds from , focusing on substituent variations, synthetic yields, and inferred structure-activity relationships (SAR).

Key Observations

Substituent Effects on Synthetic Yield :

  • Bulky substituents (e.g., oxetan-3-yl in 13 ) correlate with lower yields (20%), likely due to steric hindrance during cyclization or coupling steps .
  • Aromatic (phenyl) and aliphatic (isopropyl) groups at position 1 of the benzo[e]oxazepine ring result in higher yields (75–88%), suggesting favorable electronic and steric profiles .

Core Ring Modifications: The target compound’s benzo[b]oxazepine core differs from the benzo[e]oxazepine derivatives in .

Steric and Electronic Profiles :

  • The target compound’s 5-ethyl and 3,3-dimethyl groups introduce steric bulk near the oxazepine ring, which may hinder synthetic accessibility compared to less-substituted analogs like 25 or 26 . However, these groups could enhance metabolic stability or target selectivity in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.